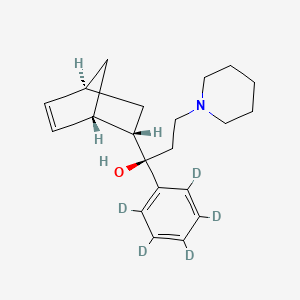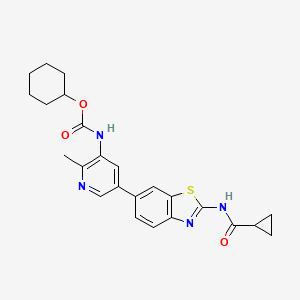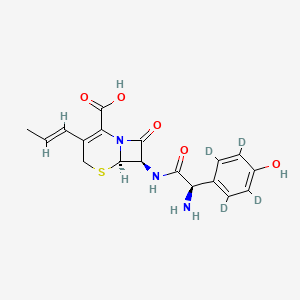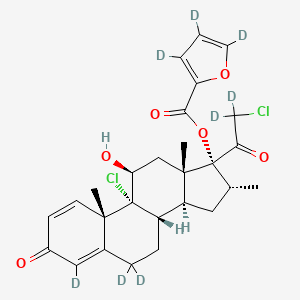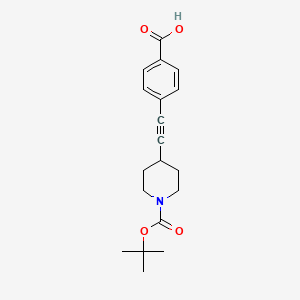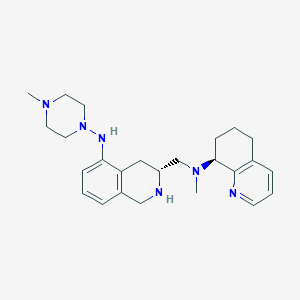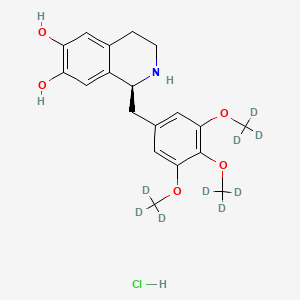
S-(-)-Tretoquinol-d9 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(-)-Tretoquinol-d9 (hydrochloride): is a deuterated form of tretoquinol, a compound known for its pharmacological properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Tretoquinol-d9 (hydrochloride) involves the deuteration of tretoquinol. This process typically includes the introduction of deuterium atoms into the tretoquinol molecule through catalytic hydrogenation using deuterium gas. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of S-(-)-Tretoquinol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions: S-(-)-Tretoquinol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its parent alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Parent alcohol form.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
S-(-)-Tretoquinol-d9 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It is used to study reaction mechanisms and isotope effects.
Biology: The compound is employed in metabolic studies to trace the pathways and interactions within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of S-(-)-Tretoquinol-d9 (hydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique way to study its metabolic pathways and interactions. The compound acts on various receptors and enzymes, influencing their activity and providing insights into their function.
相似化合物的比较
Tretoquinol: The non-deuterated form of the compound.
Deuterated analogs: Other deuterated compounds used for similar research purposes.
Uniqueness: S-(-)-Tretoquinol-d9 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic pathways and pharmacokinetics. The hydrochloride salt form further enhances its solubility and stability, making it a valuable tool in various research fields.
属性
分子式 |
C19H24ClNO5 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
(1S)-1-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1/i1D3,2D3,3D3; |
InChI 键 |
UHSXRTHJCJGEKG-HHAYSADNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


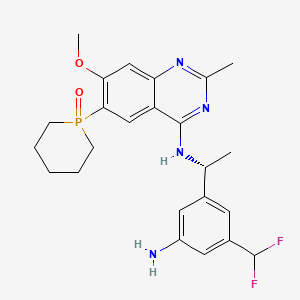
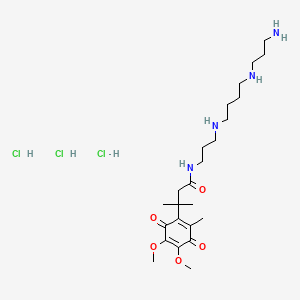
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)


![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
